3-Chloro-1-benzothiophene-2-carbohydrazide
Overview
Description
3-Chloro-1-benzothiophene-2-carbohydrazide: is an organic compound with the molecular formula C9H7ClN2OS and a molecular weight of 226.69 g/mol . This compound belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of a chloro group at the 3-position and a carbohydrazide group at the 2-position of the benzothiophene ring makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-benzothiophene-2-carbohydrazide typically involves the reaction of 3-chloro-1-benzothiophene-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to reflux for several hours, and the resulting product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Chloro-1-benzothiophene-2-carbohydrazide can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agent used.
Substitution: The chloro group at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base or catalyst.
Major Products:
Oxidation: Oxidized derivatives such as sulfoxides or sulfones.
Reduction: Reduced derivatives such as hydrazides or amines.
Substitution: Substituted benzothiophene derivatives with various functional groups.
Scientific Research Applications
Chemistry: 3-Chloro-1-benzothiophene-2-carbohydrazide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a useful tool in biochemical assays and screening studies.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the manufacture of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 3-Chloro-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbohydrazide group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The chloro group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 3-Chloro-1-benzothiophene-2-carboxylic acid
- 3-Chloro-1-benzothiophene-2-carboxamide
- 3-Chloro-1-benzothiophene-2-thiol
Comparison: 3-Chloro-1-benzothiophene-2-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical and biological properties. Compared to 3-Chloro-1-benzothiophene-2-carboxylic acid, the carbohydrazide derivative has enhanced reactivity and potential for forming hydrogen bonds. The carbohydrazide group also provides additional sites for chemical modification, making it more versatile in synthetic applications.
Properties
IUPAC Name |
3-chloro-1-benzothiophene-2-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2OS/c10-7-5-3-1-2-4-6(5)14-8(7)9(13)12-11/h1-4H,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEDHPBSCKIDQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345764 | |
Record name | 3-Chloro-1-benzothiophene-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62524-21-4 | |
Record name | 3-Chloro-1-benzothiophene-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-1-benzothiophene-2-carbohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 3-Chloro-1-benzothiophene-2-carbohydrazide explored in the provided research?
A: The research primarily investigates this compound (CBTC) for its potential as a corrosion inhibitor and its antimicrobial activity. [, , , ]
Q2: How effective is CBTC as a corrosion inhibitor, and what mechanisms are involved?
A: CBTC demonstrates promising corrosion inhibition properties for 6061 aluminum alloy/SiCp composite in hydrochloric acid. [] It acts as a cathodic inhibitor, meaning it primarily suppresses the cathodic reactions in the corrosion process. [] The inhibition efficiency increases with higher CBTC concentrations (up to a certain limit) and lower temperatures. [] The adsorption of CBTC onto the composite surface, primarily governed by physisorption, follows Temkin's and Langmuir adsorption isotherms. []
Q3: What structural modifications of CBTC have been explored, and how do these changes affect its biological activity?
A: Researchers have synthesized various derivatives of CBTC, including thioxotetrahydropyrimidines, thiazoles, triazoles, oxadiazoles, thiosemicarbazides, thiazolidines, and Schiff bases. [, , , , ] These modifications aim to explore the structure-activity relationship and enhance the compound's antimicrobial and anthelmintic properties. [, , , , ] For instance, incorporating a 1,3,4-oxadiazole-2-thiol moiety into CBTC resulted in promising antibacterial activity. []
Q4: What types of metal complexes can be formed with CBTC, and what are their potential applications?
A: CBTC can act as a tridentate ONO donor ligand, forming complexes with various transition metals, including Cu(II), Co(II), Ni(II), Zn(II), Cd(II), and Hg(II). [, ] These metal complexes, characterized by octahedral geometry, have shown promising antimicrobial activity against both bacteria and fungi. []
Q5: What spectroscopic techniques are commonly employed to characterize CBTC and its derivatives?
A: Characterization of CBTC and its derivatives commonly utilizes Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (1H NMR) spectroscopy, and mass spectrometry. [, , , , ] These techniques provide valuable information about the compound's functional groups, proton environments, and molecular weight, respectively, aiding in structure elucidation.
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